molecular formula C10H11N3O3S B3599963 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE

Cat. No.: B3599963
M. Wt: 253.28 g/mol
InChI Key: UZPCCKIFGPDETB-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with sulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 1-methyl-1H-1,3-benzodiazole with sulfonyl chloride in the presence of a base.

    Step 2: Introduction of the acetamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-Benzodiazol-2-yl)acetamide: Another benzimidazole derivative with similar structural features.

    2-[(1H-1,3-Benzodiazol-2-yl)methyl]-1,3-benzothiazole: A compound with a benzimidazole core and additional functional groups.

Uniqueness

2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-13-8-5-3-2-4-7(8)12-10(13)17(15,16)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPCCKIFGPDETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE
Reactant of Route 3
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE
Reactant of Route 4
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE
Reactant of Route 5
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE
Reactant of Route 6
2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFONYL]ACETAMIDE

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